

Introduction: The Scientific Imperative for Structural Analysis

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Compound of Interest

Compound Name: **2-(3-Pyridyl)benzothiazole**

Cat. No.: **B1295857**

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2-(3-Pyridyl)benzothiazole belongs to a class of 2-arylbenzothiazoles that have demonstrated promising anticancer activities.^[1] The precise three-dimensional arrangement of its constituent rings, the nature of their electronic communication, and the way individual molecules interact in the solid state are critical determinants of its biological activity and material properties. Understanding this architecture allows for rational drug design, prediction of molecular interactions with biological targets, and the engineering of materials with desired optical or electronic characteristics. This guide moves beyond a simple recitation of data, explaining the causality behind the analytical choices and integrating multiple techniques into a cohesive structural narrative.

Section 1: Crystallographic Analysis: The Definitive Solid-State Architecture

Single-crystal X-ray diffraction (XRD) remains the unequivocal standard for determining the precise three-dimensional structure of a molecule in the solid state. While a public crystal structure for the specific title compound is not readily available, extensive data on closely related 2-arylbenzothiazole derivatives provide a robust framework for understanding its expected molecular geometry and packing behavior.^{[2][3]}

Molecular Geometry: Bond Lengths, Angles, and Planarity

The structure of **2-(3-Pyridyl)benzothiazole** is characterized by the fusion of a benzene and a thiazole ring, forming the benzothiazole system, which is connected at the 2-position to a pyridine ring.

- **Planarity:** Both the benzothiazole and pyridine ring systems are inherently aromatic and thus, individually planar.^[3] The key structural parameter is the dihedral angle between these two ring systems. In analogous structures like 4-(1,3-Benzothiazol-2-yl)-N-(2-pyridylmethyl)aniline, the dihedral angle between the benzothiazole and an adjacent benzene ring is minimal (around 7.2°), suggesting a nearly coplanar arrangement is energetically favorable to maximize π -system conjugation.^[2] However, steric hindrance can lead to deviations from planarity.
- **Bond Lengths and Angles:** Bond lengths within the benzothiazole and pyridine rings are expected to be typical for aromatic C-C, C-N, and C-S bonds. The C-S bonds in the thiazole ring will be shorter than a typical single bond, indicating partial double-bond character. The central C-C bond connecting the two heterocyclic systems is critical; its length provides insight into the degree of electronic communication between the rings.

The molecular structure and a logical workflow for its analysis are visualized below.

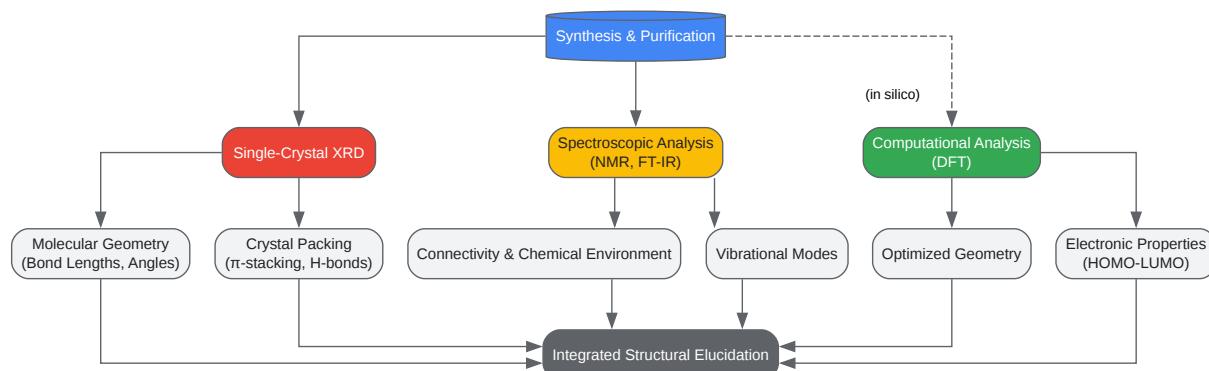
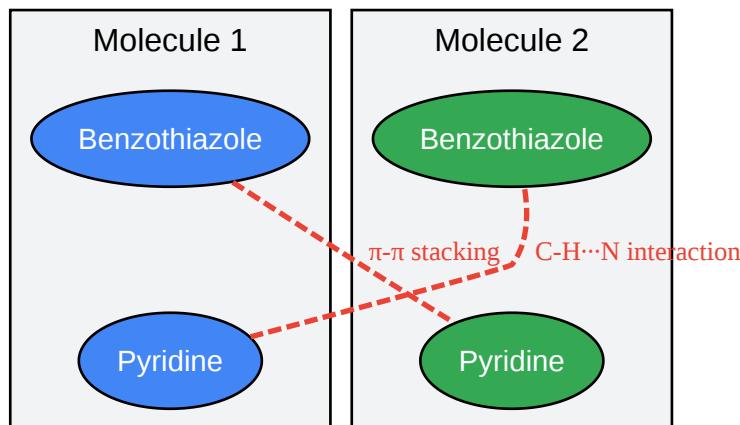
Caption: Molecular structure of **2-(3-Pyridyl)benzothiazole**.

Supramolecular Assembly: Intermolecular Interactions

The crystal packing is governed by a network of non-covalent interactions, which are crucial for the stability and physical properties of the solid material.

- **π - π Stacking:** Aromatic systems like benzothiazole and pyridine readily engage in π - π stacking interactions. In related crystal structures, centroid-to-centroid distances between rings are observed in the range of 3.5 to 3.9 Å, indicative of significant stabilizing interactions.^{[2][4]} These interactions are expected to play a vital role in the crystal lattice of **2-(3-Pyridyl)benzothiazole**.
- **Hydrogen Bonding:** While the molecule itself lacks strong hydrogen bond donors, the pyridine nitrogen is a potential acceptor. Weak C-H \cdots N hydrogen bonds are commonly observed in such crystals, connecting molecules into extended networks.^[5]

- C-H···π Interactions: The electron-rich π -faces of the aromatic rings can act as acceptors for hydrogen atoms from neighboring molecules, further stabilizing the three-dimensional structure.[2]



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Caption: Integrated workflow for the structural analysis of a molecule.

Integrated Structural Synopsis

The complete structural analysis of **2-(3-Pyridyl)benzothiazole** requires an integrated approach. X-ray crystallography provides the foundational, high-precision solid-state structure, revealing the exact bond lengths, angles, and intermolecular packing forces like π - π stacking. This static picture is complemented by NMR spectroscopy, which confirms the covalent framework and conformational behavior in solution. FT-IR spectroscopy validates the presence of key functional groups through their vibrational signatures. Finally, computational DFT studies serve as a powerful corroborative tool, aligning theoretical predictions of geometry and electronic structure with experimental realities. Together, these techniques provide a holistic and robust understanding of the molecule's structure, which is the essential first step in elucidating its function and unlocking its potential in science and medicine.

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